![molecular formula C16H12BrN3O4S B2849509 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 681265-45-2](/img/structure/B2849509.png)
5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C16H12BrN3O4S . It has an average mass of 422.253 Da and a monoisotopic mass of 420.973175 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a phenyl group, and a thieno[3,4-c]pyrazole group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been evaluated for its potential in cancer treatment. The presence of the bromine atom and the thieno[3,4-c]pyrazole moiety may contribute to its ability to inhibit the proliferation of cancer cells. Research suggests that similar structures exhibit cytotoxic activity against various human cancer cell lines, which could make this compound a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
Compounds with a similar structure have shown moderate antibacterial effects. The unique combination of functional groups in this compound could be explored for its efficacy against bacterial strains, potentially leading to the development of new antibiotics .
Antiviral Applications
The structural analogs of this compound have demonstrated antiviral activities. Its application in the synthesis of indole derivatives, which are known to possess antiviral properties, could be significant in the development of treatments for viral infections .
Anti-inflammatory Uses
The anti-inflammatory potential of this compound can be hypothesized based on the activity of related molecules. Indole derivatives, which share a common structural framework with this compound, are known to exhibit anti-inflammatory effects, suggesting possible applications in treating inflammatory diseases .
Antidiabetic Potential
Derivatives of this compound could be explored for their use in treating diabetes. The inhibition of certain enzymes or receptors by similar molecules indicates that this compound might be useful in the development of new antidiabetic medications .
Neuroprotective Effects
Given the compound’s structural complexity, it may have applications in neuroprotection. Compounds with bromine and pyrazole groups have been associated with neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases .
Chemopreventive Properties
The compound’s potential as a chemopreventive agent is based on the activity of indole phytoalexins, which are structurally related and have shown cancer chemopreventive properties. This suggests that the compound could be used to prevent the development of certain types of cancer .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. Its unique scaffold might interact with specific enzymes, leading to the discovery of novel inhibitors with therapeutic applications .
Zukünftige Richtungen
The future directions for research on this compound could include determining its synthesis methods, exploring its chemical reactivity, and investigating its potential biological activities. Given the structural complexity of this compound, it could potentially serve as a useful building block in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
5-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c17-14-7-6-13(24-14)16(21)18-15-11-8-25(22,23)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVRNAXXXTMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

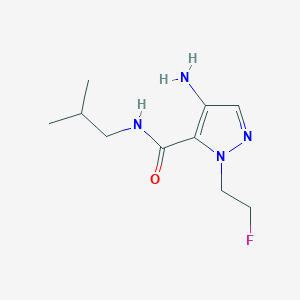
![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)
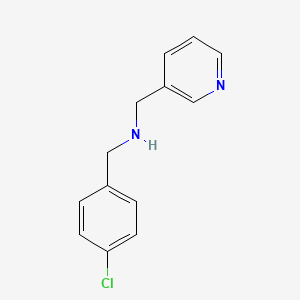
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)

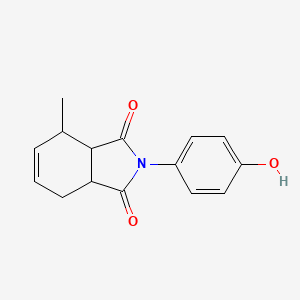
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
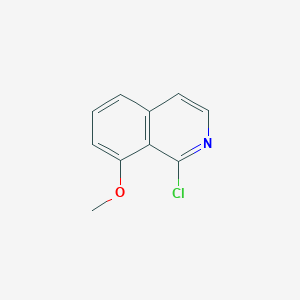

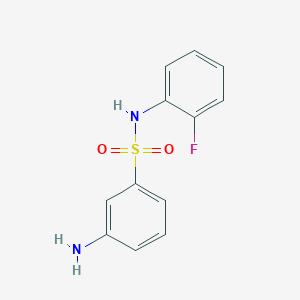

![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)

![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)